molecular formula C18H21F3N2O6S B12432148 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate

3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate

Cat. No.: B12432148
M. Wt: 450.4 g/mol
InChI Key: MOCIUEYXCUKHMB-UHFFFAOYSA-N
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Description

3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalimide group, a sulfanyl linkage, and an ethoxy group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate typically involves multiple steps:

    Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide group.

    Attachment of the Propyl Chain: The phthalimide group is then reacted with a propyl halide under basic conditions to attach the propyl chain.

    Introduction of the Sulfanyl Linkage: The propyl chain is further reacted with a thiol compound to introduce the sulfanyl linkage.

    Formation of the Ethoxy Group: The resulting compound is then reacted with ethyl chloroformate to introduce the ethoxy group.

    Final Assembly: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phthalimide group, converting it to a phthalamide or phthalic acid derivative.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phthalamide or phthalic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can interact with protein active sites, while the sulfanyl linkage may participate in redox reactions. The ethoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxoisoindol-2-yl)propanal
  • 3-(1,3-dioxoisoindol-2-yl)propanoic acid
  • 3-(1,3-dioxoisoindol-2-yl)propylamine

Uniqueness

3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetate salt enhances its stability and solubility, making it more versatile for various applications.

Properties

Molecular Formula

C18H21F3N2O6S

Molecular Weight

450.4 g/mol

IUPAC Name

[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-1-ethoxy-1-oxopropan-2-yl]azanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C16H20N2O4S.C2HF3O2/c1-2-22-16(21)13(17)10-23-9-5-8-18-14(19)11-6-3-4-7-12(11)15(18)20;3-2(4,5)1(6)7/h3-4,6-7,13H,2,5,8-10,17H2,1H3;(H,6,7)

InChI Key

MOCIUEYXCUKHMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSCCCN1C(=O)C2=CC=CC=C2C1=O)[NH3+].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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